molecular formula C4HBrClIS B2538305 2-Bromo-3-chloro-5-iodothiophene CAS No. 1499838-60-6

2-Bromo-3-chloro-5-iodothiophene

Cat. No.: B2538305
CAS No.: 1499838-60-6
M. Wt: 323.37
InChI Key: ZJURXQSIKGRFQO-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-iodothiophene is a polyhalogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of multiple halogen atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-5-iodothiophene typically involves halogenation reactions. One common method is the halogen dance reaction, which involves the treatment of dihalo-substituted thiophenes with lithium diisopropylamide (LDA) at low temperatures (around -78°C). This reaction facilitates the migration of halogen atoms to form the desired polyhalogenated thiophene .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine. These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-5-iodothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various polyhalogenated thiophene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Bromo-3-chloro-5-iodothiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-iodothiophene involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chlorothiophene
  • 2-Iodo-3-chlorothiophene
  • 2-Bromo-3-iodothiophene

Uniqueness

2-Bromo-3-chloro-5-iodothiophene is unique due to the presence of three different halogen atoms, which provides it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing novel materials and pharmaceuticals .

Properties

IUPAC Name

2-bromo-3-chloro-5-iodothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrClIS/c5-4-2(6)1-3(7)8-4/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJURXQSIKGRFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrClIS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499838-60-6
Record name 2-bromo-3-chloro-5-iodothiophene
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